molecular formula C13H12ClFN2OS B2873229 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide CAS No. 1436092-73-7

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide

Cat. No. B2873229
CAS RN: 1436092-73-7
M. Wt: 298.76
InChI Key: HKWLOFXFFPWQCS-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent.

Scientific Research Applications

Antimicrobial Compound Synthesis

Fluorobenzamides, including compounds structurally similar to 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide, have been synthesized and evaluated for antimicrobial activity. For instance, derivatives synthesized through microwave-induced methods demonstrated significant activity against both gram-positive and gram-negative bacteria as well as fungi, highlighting the importance of fluorine atoms in enhancing antimicrobial properties (Desai, Rajpara, & Joshi, 2013).

Intramolecular Hydrogen Bonding

Research on ortho-substituted arylamides, including compounds with structural similarities to the compound , has explored their conformational behavior and the effect of fluorine substitution on intramolecular hydrogen bonding. These studies contribute to the understanding of how such modifications can influence the rigidity of molecular backbones, with implications for the design of novel arylamide foldamers (Galan et al., 2009).

Novel Material Properties

The study of crystal structures and intermolecular interactions in fluorinated compounds, like those structurally related to 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide, informs the development of materials with novel properties. Investigations into charge density and intermolecular interactions have elucidated the roles of heterohalogen (Cl···F) and homohalogen (F···F) contacts, contributing to the rational design of materials with desired electronic and structural characteristics (Hathwar & Row, 2011).

Drug Discovery and Organic Synthesis

Compounds featuring halogenated benzamide structures serve as intermediates in the synthesis of potential therapeutic agents. Their reactivity and functional group compatibility are leveraged in the creation of compounds targeting specific biological pathways or receptors, thereby enriching the toolbox for drug discovery and development (Groendyke, AbuSalim, & Cook, 2016).

properties

IUPAC Name

2-chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c1-8-4-9(10(14)5-11(8)15)12(18)17-13(6-16)2-3-19-7-13/h4-5H,2-3,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWLOFXFFPWQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide

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